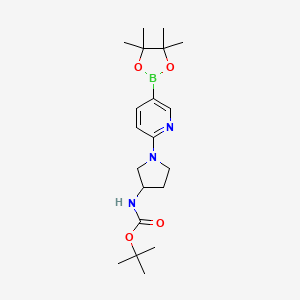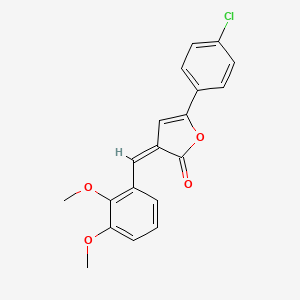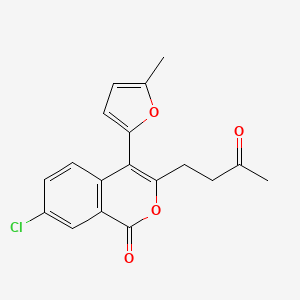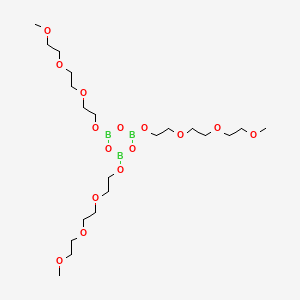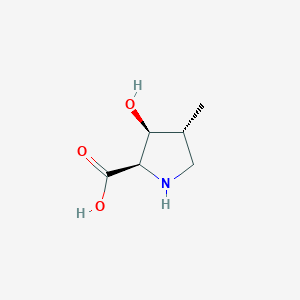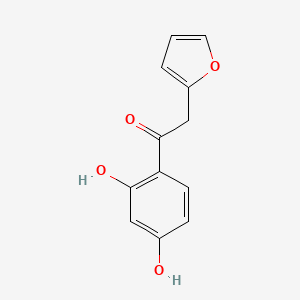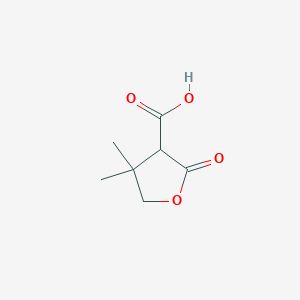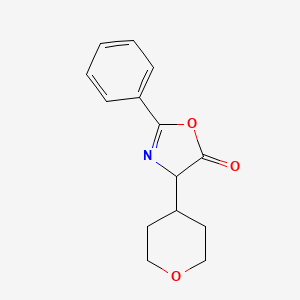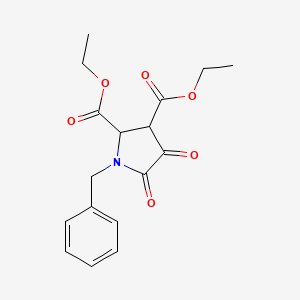
Diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate is an organic compound with the molecular formula C17H19NO6 It is known for its unique structure, which includes a pyrrolidine ring substituted with benzyl and ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate typically involves the reaction of benzylamine with diethyl oxalate under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the pyrrolidine ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, substituted esters, and various oxo compounds .
Applications De Recherche Scientifique
Diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate
- Diethyl 1-benzyl-3,4-propylenedioxypyrrole-2,5-dicarboxylate
- Diethyl 4-benzyl-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Uniqueness
Diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
7399-18-0 |
|---|---|
Formule moléculaire |
C17H19NO6 |
Poids moléculaire |
333.3 g/mol |
Nom IUPAC |
diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate |
InChI |
InChI=1S/C17H19NO6/c1-3-23-16(21)12-13(17(22)24-4-2)18(15(20)14(12)19)10-11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3 |
Clé InChI |
OJINIQXSRRIYKS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C(N(C(=O)C1=O)CC2=CC=CC=C2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


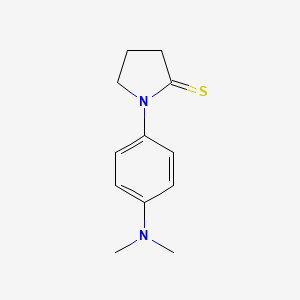

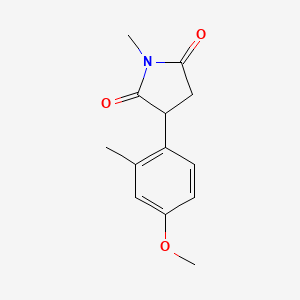
![Ethanamine, N-[(diphenylphosphino)methyl]-N-ethyl-](/img/structure/B12880957.png)
![cis-5-tert-Butyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate](/img/structure/B12880965.png)
